Technical Whitepaper: Chemical Structure, Physical Properties, and Application Profiling of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine
Technical Whitepaper: Chemical Structure, Physical Properties, and Application Profiling of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated aliphatic rings and nitrogen-rich heterocycles is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₁F₂N₃) represents a premium, highly specialized building block that synergizes two privileged motifs: the hinge-binding 1H-pyrazol-5-amine core and the metabolically robust 3,3-difluorocyclopentyl moiety.
This technical guide provides an in-depth analysis of the structural dynamics, physicochemical properties, and synthetic methodologies associated with this compound. By analyzing its utility in kinase inhibition and receptor modulation, this whitepaper serves as a foundational resource for drug development professionals seeking to leverage advanced fluorinated scaffolds for scaffold-hopping and lead optimization [1].
Structural Chemistry & Conformational Dynamics
The architectural brilliance of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine lies in the distinct, complementary roles of its two primary structural domains.
The 1H-Pyrazol-5-amine Core
The aminopyrazole ring is a classic bioisostere for amides and a ubiquitous hinge-binding motif in ATP-competitive kinase inhibitors [3].
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Hydrogen Bonding: The core possesses a dense array of hydrogen bond donors (the exocyclic -NH₂ and the endocyclic -NH) and acceptors (the sp² hybridized endocyclic nitrogen).
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Tautomerism: The system exists in a dynamic tautomeric equilibrium between the 5-amino and 3-amino forms. The position of this equilibrium is heavily influenced by the solvent environment and the electronic induction exerted by the C3 substituent.
Tautomeric equilibrium of the aminopyrazole core in solution.
The 3,3-Difluorocyclopentyl Moiety
Substituting a standard cyclopentyl ring with a gem-difluoro group introduces profound stereoelectronic effects:
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Conformational Locking: Fluorine is highly electronegative. The gauche effect and dipole minimization forces the cyclopentyl ring into a specific envelope conformation, reducing the entropic penalty upon target binding [1].
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Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize unactivated cycloalkanes at the most sterically accessible positions. The gem-difluoro group blocks oxidation at the C3 position, significantly extending the molecular half-life.
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Lipophilicity Modulation: While fluorine is hydrophobic, the strong C-F dipoles reduce the overall lipophilicity (LogP) compared to a fully aliphatic ring, striking an optimal balance for cellular permeability and reducing P-glycoprotein (MDR1/P-gp) efflux liabilities [1].
Physicochemical Properties
Understanding the quantitative metrics of this building block is critical for predicting its behavior in biological systems and synthetic reactions. The data is summarized in Table 1.
Table 1: Predicted and Calculated Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 187.19 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | 1.4 - 1.8 | Optimal lipophilicity for oral bioavailability; balanced by the polar pyrazole core. |
| Topological Polar Surface Area (tPSA) | 54.01 Ų | Excellent range for membrane permeability, including potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 3 | High capacity for interacting with kinase hinge regions (ATP-binding pockets). |
| H-Bond Acceptors | 4 | Comprises two pyrazole nitrogens and two fluorine atoms. |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | The pyrazole ring is weakly basic; it will be predominantly un-ionized at physiological pH (7.4). |
Experimental Workflows: Synthesis & Validation
To ensure scientific integrity, the synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine must follow a regioselective, self-validating pathway. The most robust method involves the heterocyclization of a β -keto nitrile intermediate.
Step-by-step synthetic workflow for 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine.
Protocol 1: Step-by-Step Synthesis
Step 1: Fluorination
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Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Cool the solution to 0°C and dropwise add Diethylaminosulfur trifluoride (DAST) (2.5 eq).
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Causality: DAST converts the ketone directly into a gem-difluoro group via nucleophilic fluorination. Excess DAST is required to drive the reaction to completion.
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Quench carefully with saturated aqueous NaHCO₃ and extract to yield 3,3-difluorocyclopentanecarboxylic acid.
Step 2: β -Keto Nitrile Formation
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Convert the intermediate acid to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux.
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In a separate flask, deprotonate acetonitrile (1.2 eq) using n-Butyllithium (n-BuLi) in THF at -78°C.
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Add the acid chloride to the lithiated acetonitrile to form 3-(3,3-difluorocyclopentyl)-3-oxopropanenitrile.
Step 3: Heterocyclization
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Dissolve the β -keto nitrile in absolute ethanol.
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Add hydrazine hydrate (1.2 eq) and reflux for 4–6 hours.
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Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic ketone carbonyl, forming a hydrazone. Subsequent intramolecular cyclization onto the nitrile carbon yields the 5-aminopyrazole selectively.
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Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Structural Validation (Self-Validating System)
To verify the structural integrity of the synthesized building block, the following analytical suite must be executed:
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¹⁹F NMR (400 MHz, CDCl₃): Look for a characteristic multiplet or AB quartet in the region of -90 to -110 ppm. This definitively confirms the presence of the gem-difluoro group and its integration distinguishes it from mono-fluoro impurities.
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¹H NMR (400 MHz, CDCl₃): A sharp singlet around δ 5.4–5.6 ppm is critical; this represents the isolated C4 proton on the pyrazole ring. A broad singlet around δ 4.5 ppm will confirm the presence of the exocyclic -NH₂ group.
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LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 188.1.
Application in Medicinal Chemistry
The structural features of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine make it an exceptional candidate for integration into complex pharmacophores, particularly in the fields of oncology and neurodegeneration [3].
Kinase Inhibition (e.g., DLK, Serine/Threonine Kinases)
In the design of Dual Leucine Zipper Kinase (DLK) inhibitors or generalized Serine/Threonine kinase inhibitors, the aminopyrazole core anchors the molecule to the kinase hinge region via bidentate hydrogen bonds. Simultaneously, the 3,3-difluorocyclopentyl group projects into the adjacent hydrophobic pocket (or the solvent-exposed P-loop). As demonstrated in scaffold-hopping studies, gem-difluoro cycloalkyl groups maintain biochemical potency while significantly reducing efflux liability (MDR1-MDCK BA/AB ratios) compared to highly polar or unfluorinated analogs [1].
Furthermore, pyrazole derivatives featuring halo-cycloalkyl groups have demonstrated profound efficacy as Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors, highlighting the versatility of this specific geometric and electronic profile in metabolic disease targets [2].
Mechanism of target engagement and efflux modulation by the compound's sub-domains.
References
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Title: Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
- Source: United States Patent Application (US20150183763A1)
- Source: World Intellectual Property Organization (WO2012118850A1)
